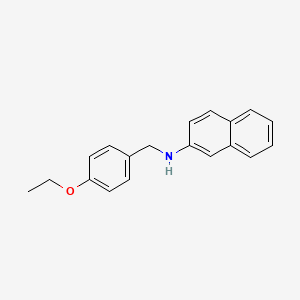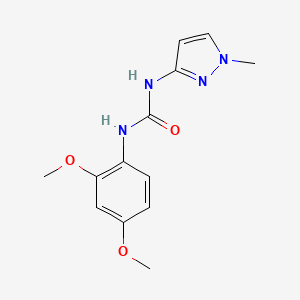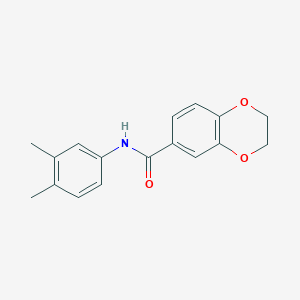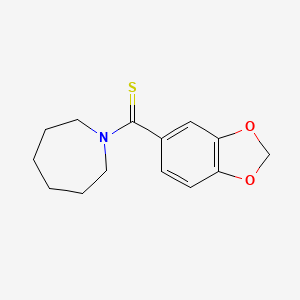
N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide, also known as MPB, is a compound that has been extensively studied for its potential applications in scientific research. MPB is a synthetic compound that belongs to the family of benzamides. It has been shown to have various biochemical and physiological effects that make it an attractive candidate for use in laboratory experiments.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide is not fully understood. However, it has been shown to act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the body, which can lead to pain relief, anti-inflammatory effects, and improved mood. This compound has also been shown to have anti-anxiety and anti-depressant effects, making it a potential candidate for the treatment of mood disorders.
実験室実験の利点と制限
One of the advantages of using N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide in laboratory experiments is its specificity for FAAH. This allows researchers to study the function of the endocannabinoid system in a more targeted way. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have toxic effects on certain cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide. One area of research is the development of more specific and potent FAAH inhibitors. This could lead to the development of new drugs for the treatment of pain, inflammation, and mood disorders. Another area of research is the study of the effects of this compound on other physiological processes, such as memory and learning. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects that make it an attractive candidate for use in laboratory experiments. This compound has been used as a tool to study the function of the endocannabinoid system, which is involved in various physiological processes such as pain, mood, appetite, and memory. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. However, more research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
合成法
The synthesis of N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This compound is then reacted with 3-(2-oxo-1-pyrrolidinyl)aniline in the presence of a base to form this compound. The overall synthesis of this compound is shown in Figure 1.
科学的研究の応用
N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects that make it an attractive candidate for use in laboratory experiments. This compound has been used as a tool to study the function of the endocannabinoid system, which is involved in various physiological processes such as pain, mood, appetite, and memory. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
N-(4-methoxyphenyl)-3-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-9-7-14(8-10-16)19-18(22)13-4-2-5-15(12-13)20-11-3-6-17(20)21/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSHGARWVMLXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5881689.png)
![1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5881701.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)
![1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)
![methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5881729.png)


![4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol](/img/structure/B5881757.png)




![3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)